Methyl 5-Chloro-2,3-dihydrobenzofuran-3-acetate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-Chloro-2,3-dihydrobenzofuran-3-acetate typically involves the cyclization of o-hydroxyacetophenones under basic conditions . One common method is the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones . Another approach involves the cyclization of aryl acetylenes using transition-metal catalysis .
Industrial Production Methods
Industrial production methods for benzofuran derivatives, including this compound, often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity . These methods may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-Chloro-2,3-dihydrobenzofuran-3-acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Halogen substitution reactions can introduce different substituents at the chloro position.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Methyl 5-Chloro-2,3-dihydrobenzofuran-3-acetate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Methyl 5-Chloro-2,3-dihydrobenzofuran-3-acetate involves its interaction with specific molecular targets and pathways. The compound’s unique structural features allow it to bind to various enzymes and receptors, modulating their activity and leading to its observed biological effects . For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate: Another benzofuran derivative with similar structural features.
2-Bromo-4’-hydroxyacetophenone: A related compound used in similar synthetic applications.
Uniqueness
Properties
Molecular Formula |
C11H11ClO3 |
---|---|
Molecular Weight |
226.65 g/mol |
IUPAC Name |
methyl 2-(5-chloro-2,3-dihydro-1-benzofuran-3-yl)acetate |
InChI |
InChI=1S/C11H11ClO3/c1-14-11(13)4-7-6-15-10-3-2-8(12)5-9(7)10/h2-3,5,7H,4,6H2,1H3 |
InChI Key |
RTGAANFXGZHDHK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1COC2=C1C=C(C=C2)Cl |
Origin of Product |
United States |
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